![molecular formula C9H16O5 B1590468 Diethyl 2-ethoxymalonate CAS No. 37555-99-0](/img/structure/B1590468.png)
Diethyl 2-ethoxymalonate
Overview
Description
Diethyl 2-ethoxymalonate, also known as DEM or diethyl 2-(ethoxycarbonyl)-2-methyl malonate, is an organic compound. It is a derivative of diethyl malonate .
Synthesis Analysis
In experimental studies, Diethyl 2-ethoxymalonate has been used in the synthesis of barbital . A detailed procedure for the synthesis of a similar compound, ethyl methylmalonate, has been described in the literature .
Molecular Structure Analysis
The molecular formula of Diethyl 2-ethoxymalonate is C9H16O5 . The InChI code is 1S/C9H16O5/c1-4-12-7 (8 (10)13-5-2)9 (11)14-6-3/h7H,4-6H2,1-3H3 .
Scientific Research Applications
Diethyl 2-ethoxymalonate: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis: Diethyl 2-ethoxymalonate is a versatile reagent in organic synthesis, particularly in the formation of enolate ions which can undergo alkylation to produce monoalkylmalonic esters. This process is part of the broader malonic ester synthesis, a method used to synthesize carboxylic acids with various substituents .
Medicinal Chemistry: In medicinal chemistry, diethyl 2-ethoxymalonate derivatives are used in the synthesis of barbituric acid, a compound with sedative and hypnotic properties. The interaction of diethyl 2-ethoxymalonate with urea in the presence of sodium ethoxide is a key step in this synthesis .
Mass Spectrometry: The addition of Grignard derivatives to diethyl ethoxymethylene malonate generates 2-substituted diethyl malonate derivatives, which are important for mass spectral analysis. This allows for the elucidation of molecular structures and compositions through mass spectrometry .
Safety And Hazards
Diethyl 2-ethoxymalonate is classified under GHS07 for safety. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
diethyl 2-ethoxypropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIWYGMNGVBLCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480012 | |
Record name | Diethyl ethoxypropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-ethoxymalonate | |
CAS RN |
37555-99-0 | |
Record name | Diethyl ethoxypropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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